![molecular formula C17H15N3O5S2 B2854433 2-ethylsulfonyl-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide CAS No. 886921-18-2](/img/structure/B2854433.png)
2-ethylsulfonyl-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
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Description
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives possess a wide range of pharmacological properties and a high degree of structural diversity . The 2nd position of benzothiazole is the most active site, making 2-arylbenzothiazole a suitable scaffold in pharmaceutical chemistry .
Synthesis Analysis
The synthesis of 2-arylbenzothiazoles has been extensively studied, and various synthetic approaches have been developed . These methods often involve reactions with o-iodoanilines or electron-rich aromatic amines .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by a benzene ring fused to a thiazole ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. For example, they can be synthesized from 2-aminothiophenol and aldehydes .Mechanism of Action
The mechanism of action of benzothiazole derivatives can vary widely depending on their specific structure and the biological target. They have been found to have numerous biological applications, including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, and many others .
Future Directions
properties
IUPAC Name |
2-ethylsulfonyl-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S2/c1-3-27(24,25)15-7-5-4-6-12(15)16(21)18-17-19(2)13-9-8-11(20(22)23)10-14(13)26-17/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJGUVPMSLUWHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethylsulfonyl-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide |
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